Home > Products > Screening Compounds P58922 > 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide - 1005307-71-0

4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Catalog Number: EVT-2994716
CAS Number: 1005307-71-0
Molecular Formula: C19H15ClN4O5S
Molecular Weight: 446.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: [H]A-585539 is a selective high-affinity α7 nicotinic acetylcholine receptor (nAChR) agonist. It exhibits rapid binding kinetics, low nonspecific binding, and high specific activity. This compound has been instrumental in characterizing α7 nAChRs in both rodent and human brains, providing valuable insights into this receptor subtype's role in cognitive function [, ].

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: Initially identified as a kinase inhibitor, LY2784544 was later discovered to be a novel GPR39 agonist []. Its activity is allosterically modulated by zinc, a finding that highlights the complex interplay between small molecules, receptors, and metal ions in biological systems.

1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771 is another example of a compound originally classified as a kinase inhibitor but later revealed to act as a GPR39 agonist. Like LY2784544, its activity at GPR39 is subject to allosteric modulation by zinc []. This underscores the importance of considering broader target profiles when investigating the pharmacological effects of small molecules.

Relevance: While GSK2636771 lacks the pyridazine ring present in 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, both compounds were identified through research focused on GPR39 modulation []. This suggests they may share a common mechanism of action or target similar binding sites on GPR39, despite their structural differences.

N-[3-Chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a known "GPR39-selective" agonist []. It serves as a valuable tool for studying the physiological roles of GPR39 and exploring its therapeutic potential.

Relevance: Both GPR39-C3 and 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide are linked through their shared investigation in the context of GPR39 modulation []. This common thread implies potential similarities in their binding interactions with GPR39, even in the absence of direct structural resemblance. Further research is needed to elucidate the specific binding sites and mechanisms underlying their activity at this receptor.

5-(6-[(3R)-1-Azabicyclo[2.2.2]oct-3-yloxy]pyridazin-3-yl)-1H-indole (ABT-107)

Compound Description: ABT-107 is a highly selective α7 nAChR agonist with high affinity for this receptor subtype []. It demonstrates efficacy in protecting rat cortical cultures against glutamate-induced toxicity, suggesting potential therapeutic applications in neurodegenerative diseases.

Properties

CAS Number

1005307-71-0

Product Name

4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

IUPAC Name

4-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide

Molecular Formula

C19H15ClN4O5S

Molecular Weight

446.86

InChI

InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-10-9-16(22-23-18)12-3-6-14(7-4-12)21-19(25)13-5-8-15(20)17(11-13)24(26)27/h3-11H,2H2,1H3,(H,21,25)

InChI Key

CENRWISZEQIEIM-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.